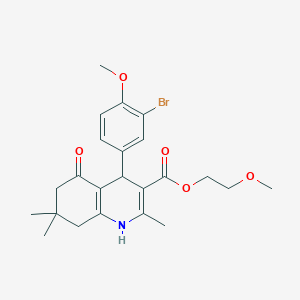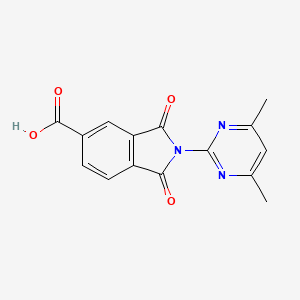![molecular formula C22H19N3O3 B5117461 5-[(diphenylacetyl)amino]isophthalamide](/img/structure/B5117461.png)
5-[(diphenylacetyl)amino]isophthalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(diphenylacetyl)amino]isophthalamide, also known as DPAI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of amides and has a molecular formula of C24H20N2O2.
作用機序
5-[(diphenylacetyl)amino]isophthalamide works by binding to the active site of HDACs, thereby preventing them from removing acetyl groups from histones. This leads to an increase in histone acetylation, which in turn leads to changes in gene expression. The exact mechanism of action of 5-[(diphenylacetyl)amino]isophthalamide is still being studied, but it is believed to involve the disruption of the catalytic mechanism of HDACs.
Biochemical and Physiological Effects:
5-[(diphenylacetyl)amino]isophthalamide has been shown to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as to enhance the differentiation of neural stem cells. In addition, 5-[(diphenylacetyl)amino]isophthalamide has been shown to have anti-inflammatory effects and to improve memory and cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 5-[(diphenylacetyl)amino]isophthalamide in lab experiments is its high potency and selectivity for HDACs. It has been shown to be effective at inhibiting HDACs at low concentrations, making it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using 5-[(diphenylacetyl)amino]isophthalamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 5-[(diphenylacetyl)amino]isophthalamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 5-[(diphenylacetyl)amino]isophthalamide. Another area of interest is the investigation of the role of HDACs in various diseases, such as cancer and neurodegenerative diseases, and the potential therapeutic applications of HDAC inhibitors such as 5-[(diphenylacetyl)amino]isophthalamide. Finally, there is a need for further research on the pharmacokinetics and toxicity of 5-[(diphenylacetyl)amino]isophthalamide in order to evaluate its potential as a therapeutic agent.
合成法
The synthesis of 5-[(diphenylacetyl)amino]isophthalamide involves the reaction of 5-aminoisophthalic acid with diphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a pure form of 5-[(diphenylacetyl)amino]isophthalamide.
科学的研究の応用
5-[(diphenylacetyl)amino]isophthalamide has been widely used in scientific research due to its ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. The inhibition of HDACs by 5-[(diphenylacetyl)amino]isophthalamide has been shown to have a wide range of potential applications in various fields such as cancer research, neurodegenerative diseases, and epigenetics.
特性
IUPAC Name |
5-[(2,2-diphenylacetyl)amino]benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c23-20(26)16-11-17(21(24)27)13-18(12-16)25-22(28)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H2,23,26)(H2,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJUEMRVGUBPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5117379.png)


![1-(2-phenylethyl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5117409.png)
![1-[(2,4-difluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B5117414.png)
![1-butyryl-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5117415.png)
![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-1-methyl-4-({[2-(3-methyl-1H-pyrazol-1-yl)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5117421.png)
![5-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5117443.png)

![4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5117458.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-ethoxy-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5117473.png)
![3-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5117480.png)

![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5117490.png)